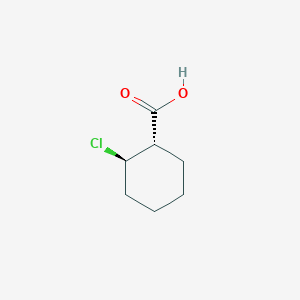
Cyclohexanecarboxylic acid, 2-chloro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 2-chloro-, trans- is an organic compound with the molecular formula C7H11ClO2 It is a derivative of cyclohexanecarboxylic acid, where a chlorine atom is substituted at the 2-position in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 2-chloro-, trans- can be synthesized through several methods. One common approach involves the chlorination of cyclohexanecarboxylic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
-
Chlorination with Thionyl Chloride
- Cyclohexanecarboxylic acid is reacted with thionyl chloride.
- The reaction is carried out under reflux conditions.
- The product is purified through distillation or recrystallization.
-
Chlorination with Phosphorus Trichloride
- Cyclohexanecarboxylic acid is reacted with phosphorus trichloride.
- The reaction is conducted at elevated temperatures.
- The product is isolated and purified similarly to the thionyl chloride method.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid, 2-chloro-, trans- may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2-chloro-, trans- undergoes various chemical reactions, including:
-
Substitution Reactions
- The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
- Common reagents: Sodium hydroxide (NaOH), ammonia (NH3).
-
Reduction Reactions
- The compound can be reduced to cyclohexanecarboxylic acid using reducing agents.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Oxidation Reactions
- The compound can be oxidized to form cyclohexanone derivatives.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Substitution: Cyclohexanecarboxylic acid derivatives with different functional groups.
Reduction: Cyclohexanecarboxylic acid.
Oxidation: Cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2-chloro-, trans- has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds.
-
Medicine
- Explored for its potential therapeutic properties.
- Used in the synthesis of pharmaceutical intermediates.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 2-chloro-, trans- depends on its specific application
-
Molecular Targets
- Enzymes: The compound may inhibit or activate specific enzymes.
- Receptors: It may bind to receptors and modulate their activity.
-
Pathways Involved
- Signal Transduction: The compound can influence cellular signaling pathways.
- Metabolic Pathways: It may affect metabolic processes by interacting with key enzymes.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid, 2-chloro-, trans- can be compared with other similar compounds, such as:
-
Cyclohexanecarboxylic Acid
- Lacks the chlorine substitution.
- Different reactivity and applications.
-
Cyclohexanecarboxylic Acid, 2-chloro- (cis-)
- Different stereochemistry (cis- instead of trans-).
- May exhibit different physical and chemical properties.
-
Chlorocyclohexane
- Chlorine substitution on the cyclohexane ring without the carboxylic acid group.
- Different reactivity and applications.
Conclusion
Cyclohexanecarboxylic acid, 2-chloro-, trans- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in scientific studies.
Properties
CAS No. |
26041-69-0 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
(1S,2R)-2-chlorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11ClO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
UOYCVJQBIVUXEK-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)Cl |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















